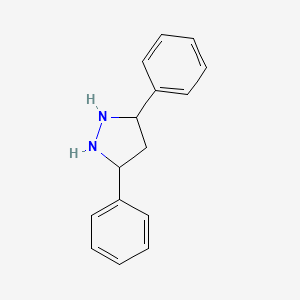
3,5-Diphenylpyrazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenylpyrazole is an organic compound with the molecular formula C15H12N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing 3,5-Diphenylpyrazole involves the cycloaddition of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.
One-Pot Condensation: Another efficient method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles.
Industrial Production Methods: Industrial production of 3,5-Diphenylpyrazole typically involves large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow processes can enhance the efficiency of production .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents to modify the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine.
Substitution: Aryl halides, copper powder, KOtBu.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications .
Scientific Research Applications
3,5-Diphenylpyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,5-Diphenylpyrazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . Additionally, its biological activity is attributed to its ability to interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 3-Phenyl-1H-pyrazole
- 3,5-Dimethylpyrazole
- 3,4-Dimethyl-1H-pyrazole
- 3-tert-Butyl-1H-pyrazole
- 1-Methylpyrazole
Uniqueness: 3,5-Diphenylpyrazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3,5-diphenylpyrazolidine |
InChI |
InChI=1S/C15H16N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChI Key |
FQDYPYWFMIYKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















